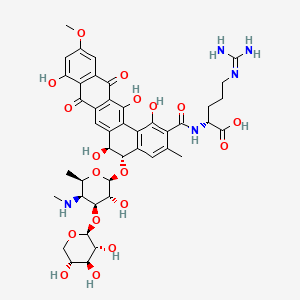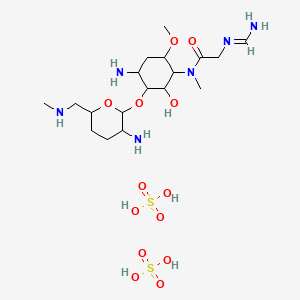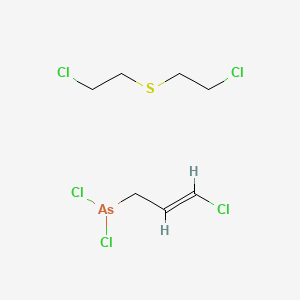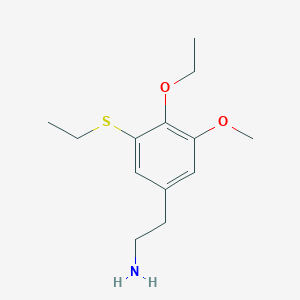![molecular formula C24H27F3N2O2 B12772118 (11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene CAS No. 313543-60-1](/img/structure/B12772118.png)
(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene” is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple functional groups, including an ether, a trifluoromethyl group, and a diazatetracyclic core, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler organic molecules. A possible synthetic route could include:
Formation of the diazatetracyclic core: This could be achieved through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Ether formation: The propan-2-yloxy group can be introduced through an etherification reaction using an appropriate alcohol and a base.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ether or nitrogen-containing sites.
Reduction: Reduction reactions could target the diazatetracyclic core, potentially leading to ring-opening or hydrogenation.
Substitution: The trifluoromethyl group and ether linkage might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential interactions with enzymes or receptors, given its multiple functional groups.
Medicine
The compound might have potential as a pharmaceutical lead compound, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in materials science.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.
類似化合物との比較
Similar Compounds
- (11S,16R)-3-[4-methoxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
- (11S,16R)-3-[4-ethoxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
Uniqueness
The presence of the propan-2-yloxy group and the specific stereochemistry (11S,16R) distinguishes this compound from its analogs. These features could influence its reactivity and biological activity, making it a unique candidate for further research.
特性
CAS番号 |
313543-60-1 |
|---|---|
分子式 |
C24H27F3N2O2 |
分子量 |
432.5 g/mol |
IUPAC名 |
(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene |
InChI |
InChI=1S/C24H27F3N2O2/c1-14(2)31-16-4-5-17(20(12-16)24(25,26)27)15-10-18-19-13-28-7-6-21(19)29-8-3-9-30-22(11-15)23(18)29/h4-5,10-12,14,19,21,28H,3,6-9,13H2,1-2H3/t19-,21-/m0/s1 |
InChIキー |
LADKOBQJOCFCQU-FPOVZHCZSA-N |
異性体SMILES |
CC(C)OC1=CC(=C(C=C1)C2=CC3=C4C(=C2)OCCCN4[C@@H]5[C@H]3CNCC5)C(F)(F)F |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)C2=CC3=C4C(=C2)OCCCN4C5C3CNCC5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)


